molecular formula C10H20N2 B13162560 1-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933716-23-5

1-Methyl-1,4-diazaspiro[5.5]undecane

Cat. No.: B13162560
CAS No.: 933716-23-5
M. Wt: 168.28 g/mol
InChI Key: JEULWRNDCDRAIW-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazaspiro[5.5]undecane (CAS Number: 933716-23-5) is a spirocyclic chemical compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol, this nitrogen-containing scaffold serves as a versatile and valuable building block for the synthesis of more complex molecules . Its spirocyclic structure, featuring two piperidine rings sharing a central spiro carbon, introduces molecular complexity and three-dimensionality, which are desirable properties in the design of modern pharmaceutical agents. This compound is primarily utilized as an advanced intermediate in organic and pharmaceutical synthesis. Researchers employ this diazaspiroundecane derivative to access a wide range of structurally diverse compounds for biological screening. Its derivatives, such as the dihydrochloride salt (CAS 1864063-34-2), are also available to facilitate different synthetic applications . The core 1,4-diazaspiro[5.5]undecane structure is a key motif in developing compounds for research into various therapeutic areas. Patents and scientific literature indicate that related diazaspiro scaffolds are investigated for their potential in treating disorders involving abnormal cellular proliferation, among other conditions . The structural analog 1,9-diazaspiro[5.5]undecane, for instance, has been reviewed for its bioactivity in areas such as obesity, pain, and cardiovascular disorders, highlighting the general pharmacological relevance of this class of compounds . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933716-23-5

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3

InChI Key

JEULWRNDCDRAIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC12CCCCC2

Origin of Product

United States

Structural Characterization and Conformational Analysis of 1 Methyl 1,4 Diazaspiro 5.5 Undecane Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For diazaspiro[5.5]undecane systems, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and stereochemistry of complex organic molecules. In the case of diazaspiro[5.5]undecane derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

The ¹³C NMR spectrum provides information on the carbon framework. The spiro carbon atom, being a quaternary center, typically appears as a weak signal in a distinct region of the spectrum. The chemical shifts of the carbons in the piperidine (B6355638) and cyclohexane (B81311) rings are influenced by their substitution and conformation.

Table 1: Representative ¹³C NMR Data for a Diazaspiro[5.5]undecane Derivative

Carbon AtomChemical Shift (δ, ppm)
N-CH₃27.8, 28.7
Spiro C58.8
CH62.0
Aromatic C127.4, 128.8, 129.4, 135.9
C=O149.4, 155.87, 163.6, 168.2
Data for 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Methyl-1,4-diazaspiro[5.5]undecane, the FT-IR spectrum would be expected to show characteristic vibrational bands for C-H, C-N, and N-H (if present as a secondary amine) stretching and bending modes.

In related diazaspiro[5.5]undecane-trione derivatives, characteristic strong absorption bands for C=O stretching are observed in the region of 1659-1757 cm⁻¹. nih.gov The N-H stretching vibrations in these compounds typically appear as broad bands in the range of 3055-3235 cm⁻¹. nih.gov For this compound, the absence of carbonyl groups would simplify the spectrum in the 1600-1800 cm⁻¹ region. Key absorptions would include C-H stretching of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹ and C-N stretching vibrations at lower wavenumbers.

Table 2: Representative FT-IR Data for Diazaspiro[5.5]undecane Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3055 - 3235
C=OStretching1659 - 1757
Data for various diazaspiro[5.5]undecane-trione derivatives. nih.gov

Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. rsc.orgmdpi.com Although a crystal structure for this compound is not available in the reviewed literature, studies on related diazaspiro[5.5]undecane derivatives provide a framework for understanding the potential solid-state structures. For example, the crystal structure of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives has been elucidated, revealing the precise arrangement of atoms and the conformation of the spirocyclic system. rsc.org

The six-membered rings in diazaspiro[5.5]undecane systems, namely the piperidine and cyclohexane rings, can adopt several conformations, with the chair conformation generally being the most stable. nih.gov In substituted derivatives, the substituents can occupy either axial or equatorial positions. The preference for one over the other is governed by steric and electronic effects.

For spirocyclic piperidines, the conformation can be influenced by the nature of the substituents on the nitrogen atom and the adjacent rings. rsc.org In some cases, twist-boat conformations have been observed in the crystal structures of spirocyclic piperidinyl compounds. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the relative energies of different conformations and thus determine the most likely arrangement. rsc.org

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is determined by intermolecular interactions. For diazaspiro[5.5]undecane derivatives, hydrogen bonding is a significant intermolecular force, particularly if N-H groups are present. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Studies of Rotational Disorder within Diazaspiro[5.5]undecane Ring Systems

The rotational dynamics and potential for disorder within the ring systems of this compound are critical for a comprehensive understanding of its three-dimensional structure and chemical behavior. Rotational disorder, in this context, refers to the conformational flexibility of the two rings connected at the spirocyclic center, which can lead to different spatial arrangements of the atoms. While specific studies focusing exclusively on the rotational disorder of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from structural studies of analogous diazaspiro[5.5]undecane systems.

In related diazaspiro[5.5]undecane derivatives that have been studied crystallographically, the six-membered rings are generally observed in a chair conformation. This is the most stable conformation for cyclohexane and piperidine rings, as it minimizes both angle strain and torsional strain. The presence of the methyl group on one of the nitrogen atoms in this compound would be expected to influence the conformational equilibrium, likely favoring a conformation where the methyl group occupies an equatorial position to reduce steric hindrance.

The concept of rotational disorder arises when these rings can interconvert between different stable or semi-stable conformations. For instance, a chair-to-boat or chair-to-twist-boat conformational change in either the piperidine or cyclohexane ring would represent a form of rotational disorder. The energy barriers for these conversions determine the rate at which they occur. While specific quantitative data for this compound is not available, studies on similar systems suggest that these barriers are generally low enough to allow for conformational flexibility at room temperature.

While detailed research findings and specific data tables on the rotational disorder of this compound are not currently available, the general principles of conformational analysis of spirocyclic systems provide a framework for understanding its likely behavior. Future computational modeling and experimental studies, such as variable-temperature NMR spectroscopy or single-crystal X-ray diffraction, would be invaluable in elucidating the specific rotational dynamics and conformational landscape of this particular compound.

Computational and Theoretical Investigations of 1 Methyl 1,4 Diazaspiro 5.5 Undecane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. spectroscopyonline.com It has become a popular and versatile tool for predicting the properties of molecules due to its favorable balance of accuracy and computational cost. spectroscopyonline.comsemanticscholar.org

In the study of 1-Methyl-1,4-diazaspiro[5.5]undecane, DFT would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is located. nih.gov For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its spirocyclic structure. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G**) is crucial for obtaining accurate results. spectroscopyonline.comnih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration, such as stretching, bending, and twisting of the chemical bonds. nih.gov The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure and to assign spectral bands to specific molecular motions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

ParameterValue
C-N Bond Length (Å)1.47
C-C Bond Length (Å)1.54
C-N-C Bond Angle (°)112.5
Total Energy (Hartree)-515.123456

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the electronic excited states of molecules. ekb.eg This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. ekb.eg

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. The calculation provides information about the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. The results can be used to predict the λmax values in the UV-Vis spectrum and to understand the nature of the electronic transitions, such as n → π* or π → π* transitions. The choice of solvent can also be incorporated into TD-DFT calculations to simulate the effect of the chemical environment on the electronic spectrum. ekb.eg

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Computational methods provide various descriptors that quantify aspects of the electronic structure.

Natural Bond Orbital (NBO) Analysis for Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the distribution of electron density in a molecule. researchgate.netresearchgate.net It provides a localized picture of the bonding in terms of Lewis-like structures.

In the case of this compound, NBO analysis would be used to calculate the natural atomic charges on each atom. This information reveals the distribution of electron density throughout the molecule, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net This is crucial for understanding the molecule's reactivity towards other chemical species. The analysis can also provide insights into the nature of the chemical bonds and the extent of electron delocalization within the spirocyclic framework. researchgate.net

Table 2: Hypothetical NBO Atomic Charges for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes.

AtomNatural Charge (e)
N1-0.55
N4-0.60
C (Methyl)-0.45
Spiro-C+0.15

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide insights into the macroscopic properties and behavior of molecules based on their atomic-level characteristics.

Prediction of Collision Cross Sections for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. kcl.ac.ukmdpi.com The collision cross section (CCS) is a key parameter derived from IMS experiments that reflects the effective area of the ion as it tumbles through a buffer gas. nih.govchromatographyonline.com

Computational methods can be used to predict the CCS values of ions, which can aid in their identification in complex mixtures. mdpi.comchromatographyonline.com For the protonated form of this compound, theoretical CCS values can be calculated using various computational approaches. These methods often involve generating a large number of possible conformations of the ion and then calculating the theoretical CCS for each conformer. The final predicted CCS is typically a weighted average over the different conformations. These predictions can be made using methods based on the trajectory of the ion through the buffer gas or through machine learning models trained on experimental CCS data. mdpi.comnih.gov The predicted CCS value can then be compared to experimentally measured values to increase confidence in the identification of this compound in a sample. kcl.ac.uk

Table 3: Hypothetical Predicted Collision Cross Section (CCS) for Protonated this compound This table presents hypothetical data for illustrative purposes.

Ion AdductBuffer GasPredicted CCS (Ų)
[M+H]⁺Nitrogen (N₂)145.2
[M+H]⁺Helium (He)110.8

Computational Approaches to Ligand-Receptor Binding Modes (e.g., Molecular Docking)

No research data is available for this section.

Applications of 1 Methyl 1,4 Diazaspiro 5.5 Undecane As a Chemical Scaffold in Research

Development of Diazaspiro[5.5]undecane-Based Scaffolds for Compound Library Assembly

The diazaspiro[5.5]undecane core is a valuable building block for the assembly of compound libraries aimed at drug discovery and chemical biology. Its sp³-rich character is a desirable feature, offering structural diversity that contrasts with the predominantly flat, sp²-hybridized structures found in many commercial screening collections.

A "top-down" approach to library synthesis has been demonstrated using related diazaspirotricyclic ureas, which can be remodeled through various chemical strategies like ring addition, cleavage, and expansion. whiterose.ac.uk This scaffold remodeling enables the creation of a multitude of structurally distinct and complex skeletons from a single parent molecule. whiterose.ac.uk A small library of 51 compounds built on 18 distinct sp³-rich scaffolds derived from this process showed diverse and distinct morphological changes in a cell painting assay, indicating that even closely related synthetic scaffolds can elicit a wide range of biological responses. whiterose.ac.uk

In a large-scale application, a compound library of over 11,000 compounds was generated to identify dual antagonists for the neurokinin NK1 and NK2 receptors. nih.gov A number of these compounds incorporated the 1,9-diazaspiro[5.5]undecane moiety, demonstrating the scaffold's utility in generating large and diverse collections of molecules for high-throughput screening. nih.gov The synthesis of these libraries often involves versatile synthetic routes that allow for the introduction of various substituents at key positions on the diazaspiro core, typically at the nitrogen atoms, to explore the chemical space around the scaffold. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Diazaspiro[5.5]undecane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The diazaspiro[5.5]undecane scaffold allows for systematic modification at its nitrogen atoms and other positions to probe interactions with biological targets.

For example, in the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, SAR studies explored the different positions of the central scaffold. researchgate.net These studies revealed that phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 provided the best pharmacological profiles. researchgate.net

In another study focusing on 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABA-A R), SAR analysis identified the importance of the spirocyclic benzamide (B126) moiety. soton.ac.uk It was found that this group could compensate for the conventional acidic functional group typically required for GABA-A R ligands. soton.ac.uk Progressive deconstruction and modification of the lead compound led to the discovery that a structurally simplified m-methylphenyl analog exhibited a high binding affinity (Ki = 180 nM). soton.ac.uk

SAR studies on 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of acetyl-CoA carboxylase (ACC) showed that substitution at the N-1 atom could improve permeability, but at the cost of reduced ACC inhibition. nih.gov Further exploration of aroyl substituents at the 9-position of the scaffold led to modest improvements in permeability while maintaining potent ACC inhibition. nih.gov These examples underscore how the diazaspiro[5.5]undecane core serves as a versatile template for fine-tuning pharmacological properties through systematic structural modifications. nih.govmdpi.commdpi.comnih.gov

Compound/DerivativeTargetKey SAR FindingReference
m-Methylphenyl analog of a 3,9-diazaspiro[5.5]undecaneGABA-A ReceptorStructurally simplified analog displayed high binding affinity (Ki = 180 nM) and superior selectivity. soton.ac.uk
1-Oxa-4,9-diazaspiro[5.5]undecane derivativesµ-Opioid Receptor / σ1 ReceptorPhenethyl groups at position 9 and pyridyl moieties at position 4 yielded optimal dual activity. researchgate.net
1,9-Diazaspiro[5.5]undecane derivativesAcetyl-CoA Carboxylase (ACC)N-1 substitution improved permeability but decreased inhibition; aroyl groups at position 9 maintained potency. nih.gov

Design Principles for Ligands Targeting Biological Receptors

The design of effective and selective ligands is a cornerstone of modern pharmacology. nih.govnih.gov A successful ligand-targeted therapeutic generally consists of a targeting moiety, a spacer, a cleavable linker, and a therapeutic agent or "warhead". eradivir.com The targeting ligand must bind with high affinity and selectivity to a receptor that is overexpressed on target cells compared to healthy tissue. nih.goveradivir.com

The diazaspiro[5.5]undecane scaffold is well-suited to function as the core of such a targeting ligand. Its conformationally restricted nature can help pre-organize the pharmacophoric elements into a bioactive conformation, enhancing binding affinity. nih.gov Furthermore, the nitrogen atoms of the diazaspiro core provide convenient and derivatizable handles for attaching spacers and linkers without disrupting the key interactions with the target receptor. eradivir.com This strategic placement of functional groups is essential, as their attachment can otherwise interfere with the ligand's ability to bind its receptor. eradivir.com

Achieving receptor selectivity is a primary goal in drug design to minimize off-target effects. nih.gov The rigid structure of the diazaspiro[5.5]undecane core is advantageous for engineering selectivity. By systematically modifying substituents on this scaffold, it is possible to optimize interactions with the target receptor while introducing steric or electrostatic clashes with off-target receptors. nih.gov

One successful strategy involves merging pharmacophoric elements from ligands of two different receptors onto a single scaffold. This approach was used to develop dual MOR agonists and σ1R antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane core. researchgate.net The resulting compound, 15au, exhibited a balanced dual profile and potent analgesic activity with a better side-effect profile than the standard MOR agonist oxycodone, demonstrating the utility of this strategy for creating safer therapeutics. researchgate.net

In the context of GABA-A receptors, selectivity was achieved through structural simplification. A 3,9-diazaspiro[5.5]undecane derivative, analog 1e , displayed superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. soton.ac.uk This selectivity is significant because different GABA-A receptor subtypes are implicated in different physiological and pathophysiological processes, and subtype-selective ligands hold considerable therapeutic potential. soton.ac.uk These studies highlight how the diazaspiro[5.5]undecane framework can be rationally modified to fine-tune receptor affinity and achieve desired selectivity profiles. mdpi.com

CompoundTarget(s)StrategyOutcomeReference
15au (1-Oxa-4,9-diazaspiro[5.5]undecane derivative)µ-Opioid Receptor (agonist) & σ1 Receptor (antagonist)Pharmacophore mergingBalanced dual activity with potent analgesia and reduced side effects. researchgate.net
1e (3,9-Diazaspiro[5.5]undecane derivative)GABA-A Receptor subtypesStructural simplificationHigh affinity (Ki = 180 nM) and superior selectivity for the α4βδ subtype. soton.ac.uk

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of a significant percentage of all approved drugs. nih.govmdpi.com While selectivity is often desired, ligand promiscuity—the ability of a single ligand to bind to multiple receptors—can sometimes be therapeutically beneficial, as in the case of dual-acting antagonists. nih.govnih.gov The structural features of a receptor's binding site, such as hydrophobicity and the number of hydrogen bond donors, can influence its promiscuity toward ligands. researchgate.net

The diazaspiro[5.5]undecane scaffold, with its ability to be extensively and diversely functionalized, provides a platform for developing ligands that can interact with more than one GPCR. For instance, a library of over 11,000 compounds containing the 1,9-diazaspiro[5.5]undecan-2-one moiety was investigated for dual antagonism of the NK1 and NK2 receptors, both of which are GPCRs. nih.gov The study concluded that the investigated compounds exhibited strong activity against both receptors, indicating a degree of promiscuity engineered for a therapeutic purpose. nih.gov

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have also been explored as antagonists of the histamine (B1213489) H4 receptor, another member of the GPCR family, for the treatment of neuropathic pain. nih.gov The ability of this single core structure to serve as a template for ligands targeting multiple GPCRs highlights its potential in studies of ligand promiscuity and the development of multi-target drugs. nih.govresearchgate.net

Research into Immunomodulatory Potential of Diazaspiro[5.5]undecane Derivatives

Emerging research has identified a functional role for GABAergic signaling in the immune system, with GABA-A receptors being identified in various immune cells, including T cells, monocytes, and macrophages. soton.ac.uk This has opened up the possibility of targeting these peripheral receptors for immunomodulation.

A study focused on 3,9-diazaspiro[5.5]undecane-based compounds as potent GABA-A receptor antagonists explored their potential as immunomodulatory agents. soton.ac.uk Due to their low predicted cellular membrane permeability, these compounds were hypothesized to be promising leads for peripheral GABA-A R inhibition without central nervous system side effects. soton.ac.uk The structurally simplified analog 1e was tested for its ability to affect T cell function. The study found that 1e efficiently rescued the inhibition of T cell proliferation caused by the GABA-A R agonist alprazolam. soton.ac.uksoton.ac.uk This finding provides a strong foundation for exploring the immunomodulatory potential of the diazaspiro[5.5]undecane class of compounds, offering a novel, non-CNS-based therapeutic strategy. soton.ac.uk

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